5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable pyrazine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It has shown potential antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: This compound is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.
2-(2-Methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the 2-methylpropyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropyl)-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C12H16N4O/c1-9(2)8-15-12(17)6-10(3)16(15)11-7-13-4-5-14-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
APRXMKNKCLACSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.